Cas no 1999258-84-2 (1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid)
1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid
- EN300-1825620
- 1999258-84-2
-
- Inchi: 1S/C14H24O3/c15-12-6-8-14(9-7-12,13(16)17)10-11-4-2-1-3-5-11/h11-12,15H,1-10H2,(H,16,17)
- InChI Key: ZJPYGAFUNUNHLP-UHFFFAOYSA-N
- SMILES: OC1CCC(C(=O)O)(CC1)CC1CCCCC1
Computed Properties
- Exact Mass: 240.17254462g/mol
- Monoisotopic Mass: 240.17254462g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 57.5Ų
1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825620-0.05g |
1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid |
1999258-84-2 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1825620-0.1g |
1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid |
1999258-84-2 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1825620-0.25g |
1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid |
1999258-84-2 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1825620-0.5g |
1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid |
1999258-84-2 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1825620-1.0g |
1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid |
1999258-84-2 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1825620-2.5g |
1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid |
1999258-84-2 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1825620-5.0g |
1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid |
1999258-84-2 | 5g |
$3147.0 | 2023-06-01 | ||
| Enamine | EN300-1825620-10.0g |
1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid |
1999258-84-2 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-1825620-1g |
1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid |
1999258-84-2 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1825620-5g |
1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid |
1999258-84-2 | 5g |
$2443.0 | 2023-09-19 |
1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid
1-(Cyclohexylmethyl)-4-Hydroxycyclohexane-1-Carboxylic Acid: A Comprehensive Overview
1-(Cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid, with the CAS number 1999258-84-2, is a complex organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a cyclohexane ring substituted with a hydroxyl group and a carboxylic acid moiety. The presence of the cyclohexylmethyl group further enhances its structural complexity, making it a subject of interest for researchers exploring its potential applications.
The compound's structure is defined by a cyclohexane ring system, where the hydroxyl group is positioned at the 4th carbon, and the carboxylic acid group is located at the 1st carbon. The 1-(cyclohexylmethyl) substituent adds another layer of complexity, introducing steric effects and potentially influencing the compound's reactivity and solubility properties. Recent studies have highlighted the importance of such structural features in determining the compound's behavior in various chemical and biological systems.
One of the most promising areas of research involving 1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid is its potential application in drug development. The compound's unique structure suggests that it may possess bioactive properties, making it a candidate for therapeutic agents. For instance, preliminary studies have indicated that this compound could exhibit anti-inflammatory or antioxidant activities, which are highly desirable in pharmaceuticals. Researchers are currently investigating its ability to interact with specific biological targets, such as enzymes or receptors, to better understand its therapeutic potential.
In addition to its pharmacological applications, this compound has also been explored in materials science. Its structural features make it a potential candidate for use in polymer synthesis or as a building block for advanced materials. The cyclohexane ring system provides a rigid framework that could be advantageous in creating materials with specific mechanical or electronic properties. Recent advancements in synthetic methodologies have enabled more efficient routes to this compound, further facilitating its use in material design.
The synthesis of 1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid involves a series of carefully designed reactions that highlight the principles of organic chemistry. Key steps include the formation of the cyclohexane ring through cycloaddition reactions or ring-closing metathesis, followed by functionalization to introduce the hydroxyl and carboxylic acid groups. The introduction of the cyclohexylmethyl substituent typically requires cross-coupling reactions or alkylation techniques. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also pave the way for further modifications to tailor the compound's properties.
From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial. Researchers are investigating how this compound behaves in different environmental conditions, such as soil and water systems. This information is essential for assessing its safety and sustainability when used in industrial or pharmaceutical applications.
In conclusion, 1-(cyclohexylmethyl)-4-hydroxycyclohexane-1-carboxylic acid, with CAS number 1999258-84-2, represents a fascinating example of how complex organic structures can lead to innovative applications across multiple disciplines. Its unique structure continues to inspire research into its potential uses in drug development, materials science, and beyond. As our understanding of this compound deepens, it holds promise for contributing to advancements that benefit various industries and improve quality of life.
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